molecular formula C15H20N2O2 B8462984 Ethyl 4-cyano-3-(pentan-3-ylamino)benzoate

Ethyl 4-cyano-3-(pentan-3-ylamino)benzoate

Cat. No.: B8462984
M. Wt: 260.33 g/mol
InChI Key: OVCZGXKAPANILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-3-(pentan-3-ylamino)benzoate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 4-cyano-3-(pentan-3-ylamino)benzoate

InChI

InChI=1S/C15H20N2O2/c1-4-13(5-2)17-14-9-11(15(18)19-6-3)7-8-12(14)10-16/h7-9,13,17H,4-6H2,1-3H3

InChI Key

OVCZGXKAPANILX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=CC(=C1)C(=O)OCC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a pressure vessel were added ethyl 3-bromo-4-cyanobenzoate (500 mg, 1.97 mmol), cesium carbonate (1.28 g, 3.94 mmol), pentan-3-amine (688 uL, 5.90 mmol), XANTPHOS (114 mg, 0.20 mmol), tris(dibenzylideneacetone)dipalladium(0) (90 mg, 0.10 mmol), and dioxane (3 mL). The vessel was sealed and heated to 95° C. for 15 h. After cooling to room temperature, the mixture was filtered through celite and the filter cake rinsed with ethyl acetate. The filtrate was then concentrated and the residue was purified by column chromatography (10% ethyl acetate in hexanes) to provide ethyl 4-cyano-3-(pentan-3-ylamino)benzoate (315 mg, 1.21 mmol, 61% yield) as a yellow syrup. 1H NMR (400 MHz, CDCl3): 7.43 (d, 1H), 7.33 (s, 1H), 7.25 (dd, 1H), 4.44-4.35 (m, 3H), 3.48-3.40 (m, 1H), 1.72-1.48 (m, 4H), 1.40 (t, 3H), 0.96 (t, 6H); MS (EI) for C15H20N2O2: 261 (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
688 μL
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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